molecular formula C22H15N3O3S B2861818 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 393837-75-7

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No. B2861818
M. Wt: 401.44
InChI Key: MBFBVPIJEIHMAK-UHFFFAOYSA-N
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Description

“3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” is a chemical compound with the linear formula C16H10N4O5S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is provided as-is, with no warranty of any kind .


Molecular Structure Analysis

The molecular structure of “3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide” is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Synthesis and Evaluation in Medical Research

3-Nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide, along with similar compounds, has been explored extensively in the synthesis of novel derivatives for medical research. For instance, a study by Zejun Li et al. (2005) focused on synthesizing nitroimidazole-based thioflavin-T derivatives for tumor hypoxia markers. These compounds showed potential in accumulating in hypoxic tumor cells, suggesting applications in cancer diagnostics and therapy.

Antimicrobial and Antiproliferative Properties

The antimicrobial and antiproliferative activities of derivatives are a significant area of research. A study by H. Kumar et al. (2012) demonstrated that certain derivatives exhibited potent antibacterial and antifungal activities, along with antiproliferative effects against various cancer cell lines. This indicates potential uses in developing new antimicrobial and anticancer agents.

Pharmaceutical Significance

Derivatives of 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide have shown pharmaceutical importance, as seen in the work by Pushkal Samadhiya et al. (2012). These compounds, synthesized from nitroindazole, were evaluated for antibacterial, antifungal, antitubercular, and anti-inflammatory activities, highlighting their diverse therapeutic potential.

Application in Anti-Infective Drugs

The study of thiazolides, a class of anti-infective drugs, is closely related to compounds like 3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide. Research by A. Hemphill et al. (2012) and M. Esposito et al. (2005) suggests that thiazolides, derived from these compounds, exhibit a broad spectrum of activity against various pathogens and have potential in treating a range of infections.

Synthesis and Anticancer Evaluation

Benzothiazole derivatives synthesized from similar compounds have been evaluated for their potential as antitumor agents. For example, Masao Yoshida et al. (2005) designed derivatives that showed significant inhibitory effects on tumor growth, underlining their potential role in cancer treatment.

Chemical Synthesis and Structure Studies

The chemical synthesis and structural analysis of derivatives are also crucial aspects of research. The work by A. Saeed et al. (2008) on the crystal structure of related compounds provides insights into their molecular configuration, which is vital for understanding their biological activities and applications.

properties

IUPAC Name

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-21(17-7-4-8-19(13-17)25(27)28)23-18-11-9-15(10-12-18)20-14-29-22(24-20)16-5-2-1-3-6-16/h1-14H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFBVPIJEIHMAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

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